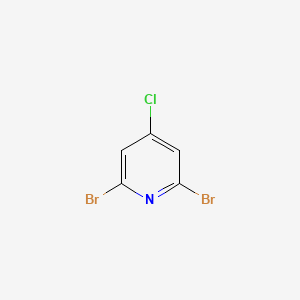

2,6-Dibromo-4-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPXTYKMHYSMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604594 | |

| Record name | 2,6-Dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-59-8 | |

| Record name | 2,6-Dibromo-4-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2,6-Dibromo-4-chloropyridine: A Key Intermediate for Advanced Drug Discovery

Executive Summary

2,6-Dibromo-4-chloropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of three halogen atoms with differential reactivity makes it an exceptionally versatile building block for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, starting from the commercially available precursor, 2,6-dichloropyridine. The narrative focuses on a validated two-stage process: an initial halogen exchange (Halex) reaction followed by a regioselective chlorination at the C4-position. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines the necessary analytical methods for product validation, offering researchers a practical and scientifically grounded resource.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. The ability to precisely functionalize this ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halopyridines are particularly valuable as they serve as versatile handles for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of carbon-carbon and carbon-heteroatom bonds.[1][2]

The target molecule, this compound, presents a unique synthetic opportunity. The differential reactivity of the C-Br versus the C-Cl bonds, and their positions relative to the ring nitrogen, allows for sequential and site-selective modifications.[1] However, the synthesis of such polysubstituted pyridines is not trivial. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions that are incompatible with sensitive functional groups.[3][4]

This guide details a logical and efficient synthetic route that circumvents these challenges by proceeding through two distinct, high-yielding stages:

-

Halogen Exchange: Conversion of 2,6-dichloropyridine to 2,6-dibromopyridine.

-

Regioselective 4-Chlorination: Introduction of a chlorine atom at the C4-position of the 2,6-dibromopyridine intermediate.

This strategy leverages well-established reactivity patterns of pyridine derivatives to achieve the desired transformation with high fidelity.

Synthetic Strategy and Mechanistic Considerations

The overall transformation from 2,6-dichloropyridine to this compound is best approached as a two-part synthesis.

Caption: Overall Synthetic Workflow.

The conversion of 2,6-dichloropyridine to 2,6-dibromopyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halogen Exchange (Halex) reaction.[5] The electron-withdrawing nitrogen atom acidifies the ring protons and makes the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, susceptible to nucleophilic attack.

The reaction proceeds by treating 2,6-dichloropyridine with a bromide source, such as hydrobromic acid (HBr) or a combination of a bromide salt (e.g., NaBr) and a strong acid, at elevated temperatures.[6] The chloride atoms at the C2 and C6 positions act as good leaving groups, facilitating their displacement by bromide ions.

Causality Behind Experimental Choices:

-

High Temperature (Reflux): The C-Cl bond in an aromatic system is strong, and significant activation energy is required to overcome the energy barrier for the SNAr reaction. Refluxing provides the necessary thermal energy to drive the reaction to completion.[6]

-

Bromide Source: A high concentration of bromide ions is necessary to favor the forward reaction. Using aqueous HBr or a combination of NaBr and acid ensures a sufficient supply of the bromide nucleophile.[6]

Direct electrophilic chlorination of the 2,6-dibromopyridine intermediate is challenging. The pyridine nitrogen and the two bromine atoms are deactivating groups, making the ring electronically poor and resistant to attack by an electrophile.[7] Furthermore, such reactions often lead to a mixture of regioisomers.

A more reliable and selective method involves activating the pyridine ring towards substitution at the C4-position via the formation of a pyridine N-oxide.[1][3]

Caption: N-Oxide Strategy for 4-Chlorination.

Mechanism and Rationale:

-

N-Oxidation: The nitrogen atom of 2,6-dibromopyridine is oxidized using a peroxy acid (e.g., m-CPBA) to form 2,6-dibromopyridine N-oxide. This transformation is crucial as the N-oxide group is a strong resonance-donating group, which significantly increases the electron density at the C2, C6, and especially the C4 positions, making them susceptible to electrophilic attack and subsequent nucleophilic substitution.[3][8]

-

Chlorination: The N-oxide is then treated with a chlorinating/deoxygenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide oxygen attacks the electrophilic center (e.g., phosphorus in POCl₃), forming a highly reactive intermediate. This makes the C4-position exceptionally electrophilic, allowing for a nucleophilic attack by a chloride ion.

-

Deoxygenation: The same reagent (e.g., POCl₃) or a subsequent reducing agent facilitates the removal of the N-oxide oxygen, regenerating the pyridine ring and yielding the final this compound product.

Experimental Protocols

Disclaimer: These protocols are derived from literature sources and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

This protocol is adapted from a documented procedure for halogen exchange on 2,6-dichloropyridine.[6]

-

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Sodium Bromide (4.0 eq)

-

48% Hydrobromic Acid (2.0 eq)

-

Deionized Water

-

Diethyl Ether (for extraction/refining)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (0.1 mol, 14.8 g), sodium bromide (0.4 mol, 41.2 g), and 48% hydrobromic acid (0.2 mol, 22.6 mL).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Monitor the reaction progress using HPLC or GC-MS. The reaction is typically complete after 24 hours, indicated by the consumption of starting material and the intermediate 2-bromo-6-chloropyridine.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The crude product often precipitates as a solid. Filter the mixture and wash the solid with cold deionized water.

-

Extract the aqueous filtrate with diethyl ether (3 x 50 mL) to recover any dissolved product.

-

Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Refine the resulting crude solid by recrystallization or trituration with cold diethyl ether to yield 2,6-dibromopyridine as a white to off-white solid.

-

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyridine | [6] |

| Reagents | NaBr, HBr (48%) | [6] |

| Temperature | 80-150 °C (Reflux) | [6] |

| Reaction Time | ~24 hours | [6] |

| Typical Yield | 66-80% | [6] |

| Purification | Recrystallization/Ether Refining | [6] |

Table 1: Summary of Reaction Conditions for 2,6-Dibromopyridine Synthesis.

This is a representative protocol based on the established N-oxide methodology.[1][3]

-

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃, 5.0 eq)

-

-

Procedure:

-

Part A: N-Oxidation

-

Dissolve 2,6-dibromopyridine (0.1 mol, 23.7 g) in dichloromethane (250 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (0.12 mol, ~27 g) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a 10% sodium sulfite solution to quench excess peroxide, followed by a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield crude 2,6-dibromopyridine N-oxide.

-

-

Part B: 4-Chlorination

-

Carefully add phosphorus oxychloride (0.5 mol, 46 mL) to the crude 2,6-dibromopyridine N-oxide at 0 °C.

-

Slowly heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a solid base like sodium carbonate or by slowly adding a concentrated NaOH solution while cooling.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers, remove the solvent, and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.

-

-

Analytical Characterization and Data

Rigorous analytical validation is essential to confirm the structure and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Results for this compound |

| ¹H NMR | A singlet in the aromatic region (δ ~7.5-8.0 ppm) corresponding to the two equivalent protons at C3 and C5. |

| ¹³C NMR | Three distinct signals in the aromatic region: one for the equivalent C3/C5 carbons, one for the equivalent C2/C6 carbons bearing bromine, and one for the C4 carbon bearing chlorine. |

| Mass Spec (MS) | A molecular ion peak cluster corresponding to the molecular weight (271.34 g/mol ) and the characteristic isotopic pattern for two bromine atoms and one chlorine atom.[9] |

| HPLC/GC | A single major peak indicating high purity, typically >97%.[10] |

Table 2: Key Analytical Data for Product Validation.

Safety, Handling, and Storage

-

Hazards: Halogenated pyridines are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[9] Reagents like HBr, POCl₃, and m-CPBA are corrosive and/or strong oxidizers.

-

Handling: All manipulations should be conducted in a chemical fume hood. Use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: The final product, this compound, should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[11]

Conclusion

The synthesis of this compound from 2,6-dichloropyridine is effectively achieved through a strategic, two-stage process. The initial halogen exchange reaction provides the dibrominated intermediate in good yield, which is then regioselectively chlorinated at the C4-position via an N-oxide intermediate. This pathway is built upon fundamental principles of pyridine chemistry and offers a reliable method for accessing a valuable and versatile building block for drug discovery and fine chemical synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this key intermediate into their synthetic programs.

References

- 1. This compound | 1196156-59-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. alfa-industry.com [alfa-industry.com]

An In-depth Technical Guide to the Formation of 2,6-Dibromo-4-chloropyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic underpinnings for the formation of 2,6-dibromo-4-chloropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and functional materials. Two primary, field-proven synthetic routes are discussed in detail: the Sandmeyer reaction starting from 4-amino-2,6-dibromopyridine, and the direct electrophilic bromination of 4-chloropyridine-N-oxide. This document elucidates the causal factors behind the experimental choices in each protocol, offering insights into reaction control and optimization. The mechanisms are illustrated with custom-generated diagrams, and detailed, step-by-step experimental procedures are provided to ensure replicability and scalability. All claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further investigation.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The precise installation of substituents on the pyridine ring is a critical endeavor in medicinal chemistry and materials science, as it allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its bioactivity, pharmacokinetic profile, and material characteristics. This compound is a particularly valuable building block due to the orthogonal reactivity of its halogen substituents. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, enabling the stepwise and regioselective construction of complex molecular architectures.[1] This guide will explore the two most prominent and reliable methods for the synthesis of this important intermediate.

Synthetic Route I: The Sandmeyer Reaction of 4-Amino-2,6-dibromopyridine

The Sandmeyer reaction is a robust and widely utilized method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[2] This approach is particularly advantageous when the desired substitution pattern is not readily accessible through direct halogenation. In the context of this compound synthesis, the commercially available 4-amino-2,6-dibromopyridine serves as an ideal starting material.

Rationale and Strategic Considerations

The choice of the Sandmeyer reaction is predicated on the availability of the corresponding aminopyridine precursor and the high efficiency and predictability of the transformation. The reaction proceeds in two key stages: diazotization of the amine, followed by copper(I) chloride-mediated displacement of the diazonium group with a chloride ion.[3] The use of a copper(I) catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding aryl halide.[4]

Detailed Experimental Protocol

Materials:

-

4-Amino-2,6-dibromopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, suspend 4-amino-2,6-dibromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled aminopyridine suspension, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.[5]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Mechanistic Elucidation

The formation of this compound via the Sandmeyer reaction proceeds through a well-established radical-nucleophilic aromatic substitution mechanism.[2]

Step 1: Diazotization The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and hydrochloric acid. The amine then attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which tautomerizes and is subsequently protonated and dehydrated to yield the diazonium salt.

Step 2: Single Electron Transfer and Radical Formation The copper(I) chloride catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The copper(I) is oxidized to copper(II) in the process.

Step 3: Halogen Transfer and Catalyst Regeneration The aryl radical then abstracts a chlorine atom from the copper(II) chloride, forming the final product, this compound, and regenerating the copper(I) catalyst.

Synthetic Route II: Direct Bromination of 4-Chloropyridine-N-oxide

An alternative and equally viable route to this compound involves the direct electrophilic bromination of a 4-chloropyridine derivative. To overcome the inherent electron deficiency of the pyridine ring towards electrophilic attack, the reaction is facilitated by the formation of the corresponding N-oxide.[6]

Rationale and Strategic Considerations

The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] Conversion to the N-oxide introduces electron density into the ring, particularly at the 2, 4, and 6 positions, thereby activating it for electrophilic attack. The N-oxide group also directs incoming electrophiles to the 2- and 6-positions. Subsequent deoxygenation of the N-oxide yields the desired 2,6-dibrominated product.

Detailed Experimental Protocol

Part A: Synthesis of 4-Chloropyridine-N-oxide

A detailed protocol for the synthesis of 4-chloropyridine-N-oxide from 4-nitropyridine 1-oxide and acetyl chloride can be found in the literature.[7]

Part B: Bromination of 4-Chloropyridine-N-oxide and Deoxygenation

Materials:

-

4-Chloropyridine-N-oxide

-

Fuming sulfuric acid (oleum)

-

Bromine (Br₂)

-

Phosphorus trichloride (PCl₃)

-

Chloroform (CHCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Bromination:

-

In a flask protected from moisture, dissolve 4-chloropyridine-N-oxide (1.0 eq) in fuming sulfuric acid (oleum).

-

Cool the mixture in an ice bath and slowly add bromine (2.2 eq) dropwise.

-

Heat the reaction mixture to 130 °C and maintain for 24 hours.[8]

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain crude this compound-N-oxide.

-

-

Deoxygenation:

-

Dissolve the crude this compound-N-oxide (1.0 eq) in chloroform.

-

Cool the solution to 5 °C and add phosphorus trichloride (3.0 eq) dropwise.

-

Reflux the reaction mixture for an extended period (e.g., 4 days), monitoring the reaction by TLC.[1]

-

Carefully pour the cooled reaction mixture into ice water and neutralize with sodium bicarbonate.

-

Extract the product with chloroform, combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Mechanistic Elucidation

The formation of this compound via this route involves two key transformations: electrophilic bromination of the N-oxide and subsequent deoxygenation.

Step 1: Electrophilic Bromination The N-oxide oxygen atom donates electron density into the pyridine ring, activating the 2 and 6 positions for electrophilic attack. The bromine molecule is polarized by the strongly acidic medium (oleum), generating a potent electrophile (Br⁺). The activated pyridine-N-oxide then attacks the electrophilic bromine, leading to the formation of a sigma complex. Deprotonation restores aromaticity, yielding the this compound-N-oxide.

Step 2: Deoxygenation The deoxygenation of the N-oxide is typically achieved using a reducing agent such as phosphorus trichloride. The oxygen of the N-oxide attacks the phosphorus atom of PCl₃, leading to the formation of an O-P bond and the subsequent elimination of OPCl₃, resulting in the final product.

Data Summary and Comparison of Synthetic Routes

| Parameter | Route I: Sandmeyer Reaction | Route II: Direct Bromination |

| Starting Material | 4-Amino-2,6-dibromopyridine | 4-Chloropyridine-N-oxide |

| Key Reagents | NaNO₂, HCl, CuCl | Br₂, Oleum, PCl₃ |

| Reaction Conditions | Diazotization at 0-5 °C; Sandmeyer at 60 °C | Bromination at 130 °C; Deoxygenation under reflux |

| Advantages | High yielding, predictable regiochemistry | Utilizes a potentially simpler starting material |

| Disadvantages | Handling of diazonium salts requires care | Harsh reaction conditions (oleum, high temp.), long reaction time |

Conclusion

This technical guide has detailed two robust and mechanistically distinct pathways for the synthesis of this compound. The Sandmeyer reaction of 4-amino-2,6-dibromopyridine offers a high-yielding and regiochemically precise route, while the direct bromination of 4-chloropyridine-N-oxide provides a viable alternative, albeit with more demanding reaction conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific constraints of the research or development environment. A thorough understanding of the underlying mechanisms for both pathways is paramount for successful synthesis, optimization, and troubleshooting.

References

- 1. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-chloropyridine

This compound is a polysubstituted heterocyclic compound that has emerged as a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic arrangement of three halogen atoms on the pyridine core provides a unique platform for complex molecular engineering. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential chemical transformations, making it a powerful tool for constructing diverse molecular architectures.[3][4]

This guide offers an in-depth exploration of the core physicochemical properties of this compound, provides practical experimental protocols for its characterization, discusses its synthetic utility, and outlines essential safety and handling procedures. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Caption: Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical properties. A summary of these key characteristics is provided below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| CAS Number | 1196156-59-8 | [1][3][5][6] |

| Molecular Formula | C₅H₂Br₂ClN | [1][5][7] |

| Molecular Weight | 271.34 g/mol | [3][5][7] |

| Appearance | White to off-white solid | [6][8] |

| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [1][2] |

| Density | 2.136 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | -2.93 ± 0.10 (Predicted) | [1][2][8] |

| Storage | Inert atmosphere (2-8°C) | [1][6][8] |

Molecular Identity and Structure

This compound is unequivocally identified by its CAS number, 1196156-59-8.[1][3][5][6] Its molecular formula, C₅H₂Br₂ClN, corresponds to a molecular weight of approximately 271.34 g/mol .[3][5][7] The structure features a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The ring is substituted with two bromine atoms at the C2 and C6 positions (adjacent to the nitrogen) and a chlorine atom at the C4 position (para to the nitrogen). This substitution pattern is critical to its chemical behavior.

Solubility and Stability

While specific solubility data is not extensively published, based on its structural analogue, 2,6-dibromopyridine, it is expected to be insoluble in water but soluble in common organic solvents such as methanol, ethanol, dioxane, and chloroform.[9][10] The compound is typically supplied as a stable solid.[6][8] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent potential degradation from moisture or atmospheric contaminants.[1][6][8]

Acidity/Basicity (pKa)

The predicted pKa of -2.93 indicates that this compound is an extremely weak base.[1][2][8] The strong electron-withdrawing inductive effects of the three halogen substituents, combined with the inherent electron-deficient nature of the pyridine ring, significantly reduce the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen far less available for protonation compared to pyridine itself. This low basicity is an important factor in its reaction chemistry, as it prevents the nitrogen from interfering with many catalytic processes.

Reactivity and Synthetic Applications

The primary value of this compound lies in its role as a trifunctional synthetic building block. The differential reactivity of the halogen atoms is the cornerstone of its utility, enabling chemists to perform sequential and site-selective modifications.[3]

-

Positional Reactivity: The bromine atoms at the C2 and C6 positions are generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine atom at the C4 position.[3][11] This is due to the activating effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[11]

-

Cross-Coupling Reactions: This differential reactivity allows for a modular synthetic approach. One can selectively react the C2/C6 positions via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, leaving the C4-chloro group intact for subsequent transformations under different reaction conditions.[3][4] This stepwise functionalization is invaluable for the efficient construction of complex, multi-substituted pyridine derivatives, which are common scaffolds in pharmaceutical agents.[1][4]

Caption: Figure 2: Synthetic workflow illustrating the regioselective functionalization.

Spectral and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetrical substitution pattern, the two hydrogen atoms at the C3 and C5 positions are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet. The chemical shift would be in the aromatic region, likely downfield due to the deshielding effects of the adjacent halogen atoms and the pyridine ring.

-

¹³C NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the three types of carbon atoms in the molecule: C2/C6 (brominated carbons), C4 (chlorinated carbon), and C3/C5 (hydrogen-bearing carbons). The signals for the carbons directly bonded to halogens (C2, C4, C6) will appear significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak cluster that is characteristic of a compound containing two bromine atoms and one chlorine atom. The unique isotopic abundances of these halogens (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a distinctive pattern of peaks (M, M+2, M+4, M+6) that serves as a reliable signature for the compound.

Experimental Workflow for Characterization

For researchers synthesizing or receiving a new batch of this compound, a systematic characterization workflow is crucial for quality control.

Caption: Figure 3: Standard workflow for the analytical validation of this compound.

Step-by-Step Protocol:

-

Purity Assessment: Dissolve a small amount of the material in a suitable solvent (e.g., acetonitrile) and analyze using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC). This provides a quantitative measure of purity.

-

Structural Confirmation (NMR): Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm the presence of a singlet in the proton spectrum and the expected number of signals in the carbon spectrum.

-

Mass Verification (MS): Analyze the sample via GC-MS or direct infusion ESI-MS. Verify that the molecular ion peak cluster matches the theoretical mass (271.34 g/mol ) and exhibits the characteristic isotopic pattern for a C₅H₂Br₂ClN species.

-

Final Approval: If the purity is acceptable (typically >95%) and the NMR and MS data are consistent with the known structure, the batch can be approved for use in further experiments.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] It may also cause respiratory irritation.[5] The corresponding GHS pictograms include GHS07 (Exclamation mark).[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[13] The container should be kept tightly closed and stored under an inert gas like argon or nitrogen.[1][6][8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, combined with its predictable and regioselective reactivity, make it an indispensable building block for creating novel molecules with potential applications in medicine and beyond. A thorough understanding of its characteristics, proper analytical validation, and strict adherence to safety protocols are the cornerstones for unlocking its full potential in research and development.

References

- 1. Cas 1196156-59-8,this compound | lookchem [lookchem.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound | 1196156-59-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1196156-59-8 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 1196156-59-8 [amp.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Definitive Spectroscopic Assignment of 2,6-Dibromo-4-chloropyridine: A Guide to ¹H and ¹³C NMR Analysis

An In-Depth Technical Guide for Researchers and Scientists

Abstract

The unequivocal structural elucidation of halogenated heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. 2,6-Dibromo-4-chloropyridine presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis, where molecular symmetry profoundly simplifies an otherwise complex substitution pattern. This guide provides a comprehensive framework for the assignment of its ¹H and ¹³C NMR spectra. We will begin with a theoretical prediction of the spectra, grounded in the fundamental principles of chemical shift theory and substituent effects. This is followed by a detailed, field-proven experimental protocol for acquiring high-fidelity NMR data, including advanced 2D NMR techniques for unambiguous verification. The methodologies and insights presented herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Role of Symmetry in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining molecular structure. For substituted aromatic and heteroaromatic rings, the resulting spectra can be complex, with overlapping signals and intricate coupling patterns. However, the case of this compound demonstrates a powerful principle: molecular symmetry.

The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom and the C-4 carbon. This symmetry element renders the two bromine atoms, the two protons (at C-3 and C-5), and the two corresponding carbons (C-3 and C-5) chemically and magnetically equivalent. Consequently, the NMR spectra are significantly simplified, expecting only one signal in the ¹H spectrum and three distinct signals in the ¹³C spectrum. Understanding this symmetry is the first and most critical step in the assignment process.

Caption: Molecular structure of this compound.

Theoretical NMR Spectra Prediction

Before any experimental work, a robust prediction of the NMR spectra can be formulated based on established substituent chemical shift (SCS) effects. The high electronegativity of the nitrogen atom and the halogens (Br, Cl) significantly deshields the ring protons and carbons, shifting their resonances downfield compared to benzene.

Predicted ¹H NMR Spectrum

-

Chemical Environment: Due to the molecule's symmetry, the protons at the C-3 and C-5 positions are chemically equivalent.

-

Chemical Shift (δ): The protons are in the meta position relative to the nitrogen and the C-4 chlorine, and in the ortho position to the two bromine atoms at C-2 and C-6. The cumulative electron-withdrawing effects of these substituents will place the proton signal in the aromatic region, predicted to be around 7.5 - 7.8 ppm .

-

Multiplicity: Since the two protons are equivalent, they do not exhibit scalar coupling to each other. With no other neighboring protons, the signal will appear as a singlet .

-

Integration: The singlet will integrate to 2H .

Predicted ¹³C NMR Spectrum

Three unique carbon signals are expected, corresponding to the three distinct chemical environments: C-2/C-6, C-4, and C-3/C-5.

-

C-2 and C-6 (Bromo-substituted): These carbons are directly attached to bromine atoms and are adjacent to the nitrogen. This environment is heavily deshielded. The predicted chemical shift is in the range of 140 - 145 ppm . As quaternary carbons, these signals are expected to be of lower intensity in a standard proton-decoupled spectrum.

-

C-4 (Chloro-substituted): This carbon is directly bonded to the chlorine atom. The strong inductive effect of chlorine, combined with its para-relationship to the nitrogen, will result in a significant downfield shift. The predicted chemical shift is approximately 150 - 155 ppm . This quaternary carbon signal will also likely be of low intensity.

-

C-3 and C-5 (Protonated): These carbons are bonded to hydrogen and are flanked by halogen-substituted carbons. Their chemical shift will be influenced by all substituents but to a lesser degree than the ipso-carbons. The predicted chemical shift is in the range of 128 - 132 ppm . These signals are expected to be the most intense in the spectrum due to being protonated.

Data Presentation: Summary of Predicted Assignments

The predicted NMR data are summarized in the table below for clarity and future comparison with experimental results.

| Nucleus | Predicted δ (ppm) | Assignment | Multiplicity | Integration/Comment |

| ¹H | 7.5 - 7.8 | H-3, H-5 | Singlet (s) | 2H |

| ¹³C | 150 - 155 | C-4 | Singlet (s) | Quaternary, low intensity |

| ¹³C | 140 - 145 | C-2, C-6 | Singlet (s) | Quaternary, low intensity |

| ¹³C | 128 - 132 | C-3, C-5 | Singlet (s) | Protonated, higher intensity |

Experimental Verification: A Step-by-Step Protocol

The following protocol describes a self-validating system for the acquisition and confirmation of the NMR data for this compound. This workflow ensures accuracy and provides a complete spectroscopic picture of the molecule.

Sample Preparation

-

Analyte: Weigh approximately 10-15 mg of high-purity this compound.

-

Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple residual solvent signal. Ensure the solvent is of high purity.[1]

-

Preparation: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[1]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for optimal resolution.[2]

-

¹H NMR Spectrum:

-

Experiment: Standard 1D proton acquisition.

-

Key Parameters:

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 8-16, depending on sample concentration.

-

-

Processing: Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.

-

-

¹³C{¹H} NMR Spectrum (Proton-Decoupled):

-

Experiment: Standard 1D carbon acquisition with broadband proton decoupling.

-

Key Parameters:

-

Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 256-1024 scans are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To confirm the direct, one-bond correlation between the proton signal and its attached carbon signal. This is a critical step for definitive assignment.[3]

-

Expected Result: A single cross-peak correlating the ¹H signal (at ~7.6 ppm) with the ¹³C signal of C-3/C-5 (at ~130 ppm).

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To establish long-range (2-3 bond) correlations, confirming the connectivity of the entire molecular skeleton.[3]

-

Expected Correlations from H-3/H-5:

-

²J: Correlation to C-2/C-6 and C-4.

-

³J: Correlation to the other equivalent carbon (C-5 or C-3).

-

-

Significance: Observing these correlations provides incontrovertible evidence for the assigned structure.

-

Caption: Experimental workflow for definitive NMR assignment.

Conclusion: A Framework for Confidence

The structural assignment of this compound is an excellent case study in the application of fundamental NMR principles. By first leveraging molecular symmetry to predict a simplified spectral outcome, and then employing a systematic, multi-dimensional experimental approach, researchers can achieve a high degree of confidence in their results. The ¹H spectrum is expected to show a single 2H singlet, while the ¹³C spectrum will display three distinct signals for the three unique carbon environments. Confirmation via HSQC and HMBC experiments provides the final, unambiguous proof of structure, adhering to the highest standards of scientific integrity and creating a reliable dataset for any drug development or research program.

References

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 2,6-Dibromo-4-chloropyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the single-crystal X-ray diffraction workflow as applied to 2,6-dibromo-4-chloropyridine derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed as self-validating systems, grounded in authoritative crystallographic principles.

Foreword: The Structural Imperative of Halogenated Pyridines

Halogenated pyridines are foundational building blocks in modern medicinal chemistry and materials science.[1][2] The specific isomeric arrangement of halogen atoms on the pyridine ring dictates reactivity, facilitates selective cross-coupling reactions, and critically, governs the three-dimensional architecture and intermolecular interactions of resulting molecules.[3][4] Derivatives of this compound are of particular interest due to the differential reactivity of the C-Br and C-Cl bonds and their propensity to form specific non-covalent interactions, such as halogen bonding.[3][5]

Understanding the precise atomic arrangement, bond lengths, bond angles, and solid-state packing of these derivatives is paramount for rational drug design and the engineering of materials with tailored properties.[6][7] Single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating this information, providing a definitive atomic-level picture of the molecule.[8][9] This guide will navigate the path from a synthesized compound to a fully refined and validated crystal structure.

Part 1: The Prerequisite Stage – Synthesis and High-Quality Crystal Growth

The success of any crystallographic analysis is predicated entirely on the quality of the starting material. A flawed synthesis or poor crystallization will terminate the project before an X-ray ever meets the sample.

Synthesis of this compound Derivatives

The strategic placement of two bromine atoms and one chlorine atom on the pyridine ring offers multiple sites for sequential and site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions.[3] The greater reactivity of the C-Br bonds compared to the C-Cl bond allows for a controlled, stepwise introduction of new functional groups.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a selective mono-arylation at one of the C-Br positions, a common step in derivatization.

Objective: To synthesize 2-bromo-6-(4-methoxyphenyl)-4-chloropyridine.

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Catalyst System: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent: Evacuate the flask and backfill with argon three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir under argon for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired derivative.

Trustworthiness Check: The use of an inert atmosphere and anhydrous solvents is critical. Palladium catalysts in their active Pd(0) state are oxygen-sensitive, and water can hydrolyze the boronic acid and impede the catalytic cycle.

The Art of Crystallization

The goal of crystallization is not merely to solidify the compound but to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice, forming a single crystal. This process requires slow, controlled precipitation from a supersaturated solution.

Key Crystallization Techniques for Pyridine Derivatives

| Technique | Principle | Best Suited For |

| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth. | Thermally stable compounds with moderate solubility. The simplest method, but can sometimes yield lower-quality crystals.[10] |

| Vapor Diffusion | A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Requires only small amounts of material and offers excellent control over the rate of crystallization.[10] |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another. | Useful for sensitive compounds and when a clear density difference exists between solvents. |

Exemplary Protocol: Vapor Diffusion (Hanging Drop)

-

Solution Preparation: Dissolve 2-5 mg of the purified derivative in 0.5 mL of a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a small glass vial. The solution should be clear and fully dissolved.

-

Reservoir Preparation: In a larger glass jar, add 2-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).

-

System Setup: Place the small vial inside the larger jar, ensuring the solvent levels are not in contact. Seal the jar tightly with a cap or parafilm.

-

Incubation: Allow the system to stand undisturbed in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Causality Insight: The slow diffusion of the anti-solvent vapor is the critical control parameter. Rapid diffusion causes the compound to crash out of solution as a powder, while excessively slow diffusion may not achieve the necessary supersaturation. The choice of solvent/anti-solvent pair is therefore the most important variable to screen.

Part 2: The Diffraction Experiment – Capturing the Data

With a suitable crystal in hand, the process of data collection can begin. This involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.

The Foundational Principle: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. In a crystalline lattice, the atoms are arranged in parallel planes. Constructive interference of the scattered X-rays occurs only when the path difference between waves scattering from adjacent planes is an integer multiple of the X-ray wavelength. This geometric condition is described by Bragg's Law.[11][12][13]

Where:

-

n is an integer (the order of diffraction).

-

λ (lambda) is the wavelength of the X-rays.

-

d is the spacing between the crystal lattice planes.

-

θ (theta) is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles (θ) at which diffracted beams (reflections) appear, we can calculate the set of all 'd' spacings in the crystal, which is the first step toward determining the unit cell.[15]

The Experimental Workflow

The process of data collection and processing follows a standardized, yet crucial, pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1196156-59-8 | Benchchem [benchchem.com]

- 4. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcrcp.ac.in [bcrcp.ac.in]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. rigaku.com [rigaku.com]

- 10. unifr.ch [unifr.ch]

- 11. Bragg's law in crystallography | Description, Example & Application [your-physicist.com]

- 12. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]

- 13. Bragg's law - Wikipedia [en.wikipedia.org]

- 14. X-ray reflection in accordance with Bragg's Law [serc.carleton.edu]

- 15. m.youtube.com [m.youtube.com]

starting materials for 2,6-Dibromo-4-chloropyridine synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dibromo-4-chloropyridine

Abstract

This compound is a pivotal tri-halogenated heterocyclic intermediate, highly valued in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its utility stems from the differential reactivity of its halogen substituents, which allows for programmed, site-selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the strategic rationale behind each pathway. We will dissect two principal synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform researchers in their synthetic planning and execution.

Introduction: The Strategic Value of this compound

Polysubstituted pyridines are ubiquitous scaffolds in bioactive molecules. The precise installation of functional groups on the pyridine ring is a cornerstone of modern medicinal chemistry. This compound offers a unique platform for molecular elaboration. The bromine atoms at the 2- and 6-positions are more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine atom at the 4-position. This reactivity gradient enables a sequential and controlled introduction of different substituents, making it an invaluable building block for creating complex, unsymmetrically substituted pyridine derivatives.[1][2][3] This guide explores the foundational chemistry required to construct this versatile intermediate, starting from readily available precursors.

Strategic Dissection of Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic perspectives, which dictate the choice of the initial starting material:

-

Strategy A: Halogenation of a Pre-functionalized Pyridine Core. This approach begins with a pyridine ring already bearing a substituent at the 4-position (e.g., an amino group), which is then used to direct the installation of the two bromine atoms before being converted to the final chloro group.

-

Strategy B: Functionalization of a Dihalogenated Pyridine. This strategy starts with a 2,6-dibrominated pyridine ring. The challenge then lies in selectively introducing the chlorine atom at the 4-position, a task that requires activation of the pyridine ring.

We will now examine each strategy in detail.

Strategy A: Synthesis via 4-Aminopyridine

This is arguably the most logical and frequently employed route. It leverages the powerful activating and directing effects of the amino group to facilitate the electrophilic bromination of the electron-deficient pyridine ring. The amino group is then subsequently replaced by a chlorine atom via a Sandmeyer-type reaction.

Rationale and Mechanistic Overview

The pyridine ring is inherently electron-poor and resistant to electrophilic aromatic substitution. The strong electron-donating amino group at the 4-position overcomes this deactivation, activating the ring and directing incoming electrophiles (Br+) to the ortho positions (C2 and C6). Once the bromine atoms are installed, the amino group has served its purpose and can be transformed into the desired chloro substituent via diazotization followed by a copper-catalyzed chlorination.[4][5][6]

Experimental Workflow

The synthesis proceeds in a two-step sequence from 4-aminopyridine.

Caption: Workflow for Strategy A.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-2,6-dibromopyridine

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine (1.0 eq.) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8.

-

Isolation: The product, 4-amino-2,6-dibromopyridine, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Suspend the 4-amino-2,6-dibromopyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise. Ensure the temperature remains below 5 °C throughout the addition to maintain the stability of the diazonium salt intermediate. Stir for an additional 30 minutes at this temperature.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Strategy B: Synthesis via 2,6-Dibromopyridine

This pathway begins with the commercially available 2,6-dibromopyridine and focuses on the challenging task of functionalizing the C4 position. Direct chlorination is not feasible; therefore, the pyridine ring must first be activated. This is achieved through N-oxidation, which increases the electron density at the C4 position, enabling a subsequent nitration and displacement sequence.

Rationale and Mechanistic Overview

The N-oxide functional group acts as an internal electron-donating group through resonance, specifically enriching the C2/C6 and C4 positions. With the C2 and C6 positions already blocked by bromine, electrophilic attack (nitration) is directed exclusively to the C4 position. The resulting 4-nitro group is a good leaving group and can be displaced by a chloride nucleophile, often with concomitant deoxygenation of the N-oxide.[7][8][9]

Experimental Workflow

This multi-step process requires careful control at each stage.

Caption: Workflow for Strategy B.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dibromopyridine N-oxide

-

Setup: Dissolve 2,6-dibromopyridine (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise at room temperature. The reaction is exothermic and may require occasional cooling.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2,6-Dibromo-4-nitropyridine N-oxide

-

Setup: Add the 2,6-dibromopyridine N-oxide (1.0 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Nitration: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Heat the reaction to 80-90 °C for 2-3 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice.

-

Isolation: The nitrated product will precipitate. Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry thoroughly.[7]

Step 3: Synthesis of this compound

-

Reaction: Suspend the 2,6-dibromo-4-nitropyridine N-oxide (1.0 eq.) in phosphorus oxychloride (POCl₃, excess).

-

Heating: Heat the mixture to reflux (around 110 °C) and maintain for 3-5 hours. This step accomplishes both the substitution of the nitro group with chloride and the deoxygenation of the N-oxide.[7]

-

Work-up: Cool the reaction mixture to room temperature and very cautiously pour it onto crushed ice to quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic solution with a solid base like sodium bicarbonate or by adding a concentrated NaOH solution while cooling. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.

Comparative Analysis of Starting Materials

| Feature | Strategy A: 4-Aminopyridine | Strategy B: 2,6-Dibromopyridine |

| Starting Material | 4-Aminopyridine | 2,6-Dibromopyridine |

| Number of Steps | 2 | 3 |

| Key Transformations | Electrophilic Bromination, Sandmeyer Reaction | N-Oxidation, Electrophilic Nitration, Chloro-denitration |

| Advantages | - High regioselectivity in bromination due to the activating amino group.- Well-established and reliable Sandmeyer reaction. | - Starts from a commercially available dibromo compound. |

| Disadvantages | - Handling of diazonium salts, which can be unstable.- Use of copper salts in the final step. | - Multi-step synthesis with potentially moderate yields in each step.- Use of strong nitrating acids and corrosive POCl₃.- N-oxidation can sometimes be sluggish. |

Conclusion for Researchers and Drug Development Professionals

The choice of starting material for the synthesis of this compound is a strategic decision based on factors including scale, safety considerations, and available reagents.

-

The 4-aminopyridine route (Strategy A) is often preferred for its efficiency and high degree of control in the critical bromination step. While it involves the generation of a diazonium salt intermediate, the procedures are well-documented and reliable on a laboratory scale.

-

The 2,6-dibromopyridine route (Strategy B) provides a viable alternative, particularly if the starting material is readily available. However, it requires more steps and the handling of harsher reagents (strong acids, POCl₃).

For professionals in drug development, understanding both pathways is crucial. The choice of route can impact impurity profiles and scalability. A thorough evaluation of both methods is recommended during process development to identify the most robust, safe, and cost-effective synthesis for producing this key intermediate.

References

- 1. This compound | 1196156-59-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]

- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

CAS number 1196156-59-8 properties and suppliers

An In-Depth Technical Guide to 2,6-Dibromo-4-chloropyridine (CAS: 1196156-59-8) for Advanced Synthetic Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1196156-59-8), a pivotal tri-halogenated heterocyclic building block for researchers and professionals in drug discovery and materials science. The document elucidates the compound's physicochemical properties, proposes a viable synthesis pathway, and details its strategic application in complex molecule synthesis, with a focus on palladium-catalyzed cross-coupling reactions. A significant portion of this guide is dedicated to the rationale behind its use as a precursor for developing high-value therapeutic agents, particularly PIM kinase inhibitors, by exploring the relevant biological signaling pathways. Detailed experimental protocols, safety information, and procurement details are also provided to serve as a practical resource for laboratory application.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this ring system is paramount for modulating biological activity and tuning material properties. Polysubstituted halogenated pyridines, such as this compound, are exceptionally valuable intermediates in this context.[2]

The key to their utility lies in the differential reactivity of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend C-I > C-Br > C-Cl. This reactivity gradient within this compound allows for sequential and site-selective reactions, enabling the controlled, stepwise introduction of different functional groups at the C2, C6, and C4 positions.[2] This level of synthetic control is indispensable for the efficient construction of complex, multi-substituted target molecules, reducing the need for cumbersome protection-deprotection strategies and streamlining the path to novel chemical entities.[2]

Physicochemical and Structural Properties

This compound is a solid, heterocyclic organic compound supplied for research purposes.[3] Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1196156-59-8 | [1][2] |

| Molecular Formula | C₅H₂Br₂ClN | [1][4] |

| Molecular Weight | 271.34 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [1][5] |

| Density | 2.136 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | -2.93 ± 0.10 (Predicted) | [1][5] |

| InChI Key | ZDPXTYKMHYSMQW-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=C(C=C(N=C1Br)Br)Cl | [4] |

Structural Characterization: Predicted Spectroscopic Data

While experimental spectra are supplier-dependent, the structure of this compound allows for the confident prediction of its key NMR and mass spectrometry features.

-

¹H NMR: The molecule possesses a plane of symmetry through the C4-Cl bond and the nitrogen atom. Consequently, the two protons at the C3 and C5 positions are chemically equivalent. The spectrum is therefore expected to show a single sharp singlet. Based on the spectrum of the closely related 2,6-dibromopyridine, this peak would likely appear in the aromatic region, estimated around δ 7.5-7.8 ppm.[6]

-

¹³C NMR: The spectrum is predicted to show three distinct signals for the five carbon atoms due to symmetry:

-

C4: The carbon bearing the chlorine atom.

-

C2/C6: The two equivalent carbons bearing the bromine atoms.

-

C3/C5: The two equivalent carbons bearing the hydrogen atoms.

-

-

Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl), which is a definitive feature for confirming the compound's elemental composition.

Proposed Synthesis Pathway

A logical starting material for the target compound would be 2,4,6-trichloropyridine. By controlling the stoichiometry and reaction conditions, it is feasible to selectively exchange the two chlorine atoms at the more reactive C2 and C6 positions for bromine, leaving the C4 chlorine intact.

Workflow: Halogen Exchange Synthesis

Caption: Proposed synthesis workflow for this compound.

Rationale Behind the Proposed Method

This approach is favored due to its operational simplicity and the ready availability of the precursors.[7] The mechanism relies on the nucleophilic substitution of chloride by bromide ions under acidic conditions, which protonates the pyridine nitrogen, further activating the ring towards substitution. The higher reactivity of the α-positions (C2, C6) compared to the γ-position (C4) in nucleophilic aromatic substitution on the pyridinium ion provides the basis for the desired selectivity.

Application in Complex Molecule Synthesis: A Gateway to PIM Kinase Inhibitors

The primary value of this compound lies in its role as a versatile building block for creating more complex, high-value molecules, particularly in pharmaceutical development.[1] A prominent area where such scaffolds are critical is in the synthesis of PIM kinase inhibitors , a promising class of anti-cancer agents.[9][10]

Biological Rationale: The PIM Kinase Signaling Pathway

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly conserved serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell survival, proliferation, and apoptosis.[9] Their expression is often upregulated in a wide range of hematologic malignancies and solid tumors, making them an attractive therapeutic target.[10][11]

PIM kinases are constitutively active and are primarily regulated at the level of transcription, often via the JAK/STAT signaling pathway.[9] Once expressed, PIM kinases phosphorylate a host of downstream targets, including proteins involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD). A critical target is the c-Myc oncoprotein; PIM-1 can phosphorylate and stabilize c-Myc, leading to the transcription of anti-apoptotic genes like Mcl-1.[9] Inhibition of PIM kinases, therefore, represents a powerful strategy to destabilize c-Myc, reduce Mcl-1 levels, and induce apoptosis in cancer cells.[9]

Caption: Simplified PIM-1 kinase signaling pathway and point of intervention.

Synthetic Strategy: Building the Core of PIM Inhibitors

The PIM-1 inhibitor SGI-1776 , an imidazo[1,2-b]pyridazine derivative, serves as an excellent example of a complex heterocyclic therapeutic whose synthesis relies on a halogenated core.[10][12] While its exact synthesis may start from a pyridazine, the principles are directly transferable. Using this compound, a synthetic chemist can perform sequential cross-coupling reactions to build analogous complex scaffolds.

The differential reactivity of the C-Br vs. C-Cl bonds is the cornerstone of the strategy. The two C-Br bonds at the C2 and C6 positions are significantly more reactive in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond at C4.[2] This allows for the selective introduction of aryl or heteroaryl groups at C2 and/or C6, while retaining the C4 chlorine for a subsequent, different transformation (e.g., a Buchwald-Hartwig amination or a nucleophilic aromatic substitution).

Experimental Protocols: Site-Selective Cross-Coupling

The following protocols are generalized procedures for the site-selective functionalization of this compound, based on established methods for related substrates. Optimization for specific coupling partners is recommended.

Protocol: Selective Suzuki-Miyaura Coupling at C2/C6

This protocol targets the more reactive C-Br positions. Using 1 equivalent of boronic acid will result in mono-arylation, while >2 equivalents will lead to di-arylation.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.1 or 2.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of argon, add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-